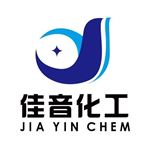- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Baoji Haoxiang Bio-technology Co.Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Chlorophenoxyacetates
Chlorophenoxyacetates are a class of organic compounds featuring a phenyl group with an oxygen atom linked to an acetic acid moiety. Widely used in the agricultural sector, these compounds serve as key herbicides due to their ability to selectively control broadleaf weeds while minimizing harm to grasses. The mechanism of action typically involves disrupting plant growth by inhibiting auxin synthesis and transport. These chemicals are often found in formulations designed for pre-emergent or post-emergent weed control applications. Due to their effectiveness, chlorophenoxyacetates have been utilized in various crops including cereals, vegetables, and fruit orchards. However, due to concerns over environmental persistence and toxicity, the development and regulation of these compounds are closely monitored by agricultural regulatory bodies worldwide.


-
Salidroside: A Novel Neuroprotective Compound with Therapeutic Potential in Chemical BiopharmaceuticalsSalidroside: A Novel Neuroprotective Compound with Therapeutic Potential in Chemical Biopharmaceuticals Salidroside, a bioactive compound extracted from the Rhodiola rosea plant, has garnered significant attention in recent years due to its potent neuroprotective properties. As a key component of traditional medicine, salidroside has shown remarkable potential in addressing various neurological...
-
Chlorfenapyr: A Novel Insecticide in Chemical BiopharmaceuticalsChlorfenapyr: A Novel Insecticide in Chemical Biopharmaceuticals Chlorfenapyr, a pyridopyrimidine-based insecticide, has emerged as a promising compound in the field of chemical biopharmaceuticals. Its unique structure and mechanism of action make it an effective tool for pest control while minimizing environmental impact. This article delves into the properties, applications, and significance of...
-
Exploring the Pharmaceutical Applications of Disodium SuccinateExploring the Pharmaceutical Applications of Disodium Succinate Introduction to Disodium Succinate Disodium succinate is a sodium salt of succinic acid, a dicarboxylic acid that plays a crucial role in the tricarboxylic acid (TCA) cycle. Widely recognized for its potential in pharmaceutical and biomedical applications, disodium succinate has garnered significant attention due to its versatile...
-
Amlodipine-Based Chemical Biopharmaceuticals: Recent Advances and ApplicationsAmlodipine-Based Chemical Biopharmaceuticals: Recent Advances and Applications Amlodipine, a calcium channel blocker widely used in the treatment of hypertension and cardiovascular diseases, has served as a cornerstone in clinical medicine for decades. In recent years, there has been significant progress in the development of amlodipine-based chemical biopharmaceuticals, which combine the...
-
The Therapeutic Potential of Adenosine-5'-monophosphate in Modern BiopharmaceuticalsThe Therapeutic Potential of Adenosine-5'-monophosphate in Modern Biopharmaceuticals Introduction to Adenosine-5'-Monophosphate (AMP) Adenosine-5'-monophosphate (AMP) is a nucleoside monophosphate that plays a crucial role in various biological processes. It serves as a building block for adenosine triphosphate (ATP), the energy currency of cells, and is involved in signaling pathways that...





